3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1821494-08-9
VCID: VC4988446
InChI: InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3
SMILES: CN(C)C1CC(C1)CN
Molecular Formula: C7H16N2
Molecular Weight: 128.219

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine

CAS No.: 1821494-08-9

Cat. No.: VC4988446

Molecular Formula: C7H16N2

Molecular Weight: 128.219

* For research use only. Not for human or veterinary use.

3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine - 1821494-08-9

Specification

CAS No. 1821494-08-9
Molecular Formula C7H16N2
Molecular Weight 128.219
IUPAC Name 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Standard InChI InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3
Standard InChI Key SKFBUDMRUFCRQW-UHFFFAOYSA-N
SMILES CN(C)C1CC(C1)CN

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (IUPAC), though alternative designations such as 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine are also used depending on substituent numbering conventions . Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol .

Stereochemical Considerations

The cyclobutane ring introduces stereochemical complexity. For example, the rac-(1s,3s) diastereomer (PubChem CID: 115011180) has been characterized, highlighting the importance of spatial arrangement in its physicochemical behavior . The compound’s SMILES notation (CN(C)C1(CCC1)CN) and InChIKey (OJICYCRCZTYFAV-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Table 1: Key Identifiers of 3-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine

PropertyValueSource
CAS Registry Number176445-78-6
Molecular FormulaC₇H₁₆N₂
Molecular Weight128.22 g/mol
SMILESCN(C)C1(CCC1)CN
InChIKeyOJICYCRCZTYFAV-UHFFFAOYSA-N

Synthesis and Synthetic Approaches

Cycloaddition Strategies

Cyclobutane rings are often constructed via [2+2] photocycloaddition reactions. For related cyclobutane amino acids, Davies et al. demonstrated enantioselective syntheses using lithium amide conjugate additions to unsaturated esters . While direct methods for 3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine are less documented, analogous routes involving enamine intermediates or acrylate derivatives may be applicable .

Aza-Michael Addition

The aza-Michael reaction has been explored for cyclobutane β-amino acids. For instance, Davies’ asymmetric synthesis of cis-ACPC (3-aminocyclopentanecarboxylic acid) via lithium amide additions could be adapted for this compound . Challenges include controlling diastereoselectivity and avoiding racemization during functionalization .

Table 2: Representative Synthetic Routes for Cyclobutane Amino Acids

MethodSubstrateYield (%)SelectivityReference
[2+2] PhotocycloadditionEnamine derivatives44–818:1 d.r.
Aza-Michael Additionα,β-unsaturated esters56–867.5:1 d.r.

Physicochemical Properties

Physical State and Stability

The compound is typically a liquid at room temperature and requires storage at 4°C to prevent degradation . Its flammability (Hazard Statement H226) and corrosivity (H314) necessitate careful handling .

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) for this compound are scarce, analogs like 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine exhibit characteristic signals:

  • ¹H NMR: δ 2.8–3.2 ppm (N-methyl groups), δ 1.5–2.2 ppm (cyclobutane protons) .

  • MS (ESI+): m/z 129.1 [M+H]⁺ .

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